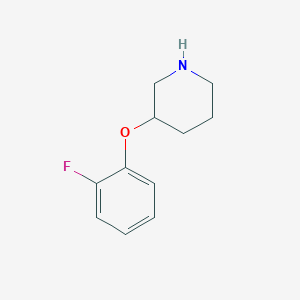

3-(2-Fluorophenoxy)piperidine

Description

Contextualization within Fluorinated Piperidine (B6355638) Chemistry

The incorporation of fluorine into organic molecules is a widely employed tactic in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. uni.lunih.gov Fluorinated piperidines, in particular, are sought-after motifs in the development of pharmaceuticals and agrochemicals. sigmaaldrich.comchemicalbook.com The synthesis of these compounds, however, can be challenging, often requiring specialized methods to achieve the desired regioselectivity and stereoselectivity. chemicalbook.com

Research into fluorinated piperidines has explored their conformational behavior, revealing that the presence and position of fluorine atoms can significantly influence the geometry of the piperidine ring. uni.lu This has implications for how these molecules interact with biological targets. The synthesis of diverse libraries of fluorinated piperidines is an active area of research, with methods such as the hydrogenation of fluoropyridines being developed to provide access to these valuable building blocks. sigmaaldrich.comchemicalbook.com

General Significance of Piperidine and Fluorophenoxy Moieties as Molecular Scaffolds

The piperidine ring is a ubiquitous scaffold in a vast number of natural products and synthetic drugs, present in over twenty classes of pharmaceuticals. nih.govgoogle.com Its saturated, three-dimensional structure is a desirable feature in drug design, often contributing to improved pharmacokinetic profiles compared to flat, aromatic systems. actascientific.com The nitrogen atom within the piperidine ring can act as a key basic center for interactions with biological targets and can be readily functionalized to modulate the compound's properties. nih.gov

The fluorophenoxy moiety also carries significant weight in medicinal chemistry. The phenoxy group provides a rigid linker that can position other functional groups in a defined spatial orientation. The addition of a fluorine atom to the phenyl ring can influence the molecule's electronic properties, lipophilicity, and metabolic fate. This strategic fluorination can lead to enhanced potency and a more favorable safety profile.

Overview of Academic Research Perspectives on the Compound

While specific academic research focusing exclusively on 3-(2-Fluorophenoxy)piperidine is limited in publicly accessible literature, the broader class of fluorophenoxy-piperidine derivatives has garnered interest. Research in this area is often centered on the synthesis of novel analogs and the evaluation of their potential biological activities. For instance, related compounds have been investigated for their affinity for the dopamine (B1211576) transporter, highlighting the potential of this scaffold in neuroscience research. nih.gov

The general thrust of research on similar molecules involves the exploration of different substitution patterns on both the piperidine and phenoxy rings to establish structure-activity relationships. Synthetic efforts are often directed at developing efficient and scalable routes to these compounds. While detailed findings for this compound are not extensively documented, its chemical structure suggests potential applications in areas where related fluorophenoxy and piperidine-containing molecules have shown promise.

Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₁H₁₄FNO |

| Molecular Weight | 195.23 g/mol |

| Appearance | Solid (predicted) |

| XLogP3 | 2.2 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 2 |

Note: Some properties are predicted based on computational models.

Structure

3D Structure

Properties

IUPAC Name |

3-(2-fluorophenoxy)piperidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FNO/c12-10-5-1-2-6-11(10)14-9-4-3-7-13-8-9/h1-2,5-6,9,13H,3-4,7-8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBISLZMZQAIHMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)OC2=CC=CC=C2F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Mechanistic Investigations for 3 2 Fluorophenoxy Piperidine

Approaches to the Piperidine (B6355638) Ring System Formation

The formation of the piperidine core is a critical step in the synthesis of 3-(2-Fluorophenoxy)piperidine. Various methods have been developed to construct this saturated nitrogen heterocycle, each with its own set of advantages and mechanistic nuances.

Catalytic Hydrogenation of Fluoropyridine Precursors (e.g., Dearomatization-Hydrogenation)

Catalytic hydrogenation of pyridine (B92270) derivatives stands as a fundamental and widely utilized method for the synthesis of piperidines. mdpi.comnih.gov This approach involves the reduction of the aromatic pyridine ring to its saturated piperidine counterpart. For the synthesis of fluorinated piperidines, this method presents a significant challenge due to the potential for hydrodefluorination, which leads to the formation of non-fluorinated byproducts. nih.gov

Recent advancements have focused on developing robust catalytic systems that can selectively hydrogenate the pyridine ring while preserving the C-F bond. A notable strategy is the dearomatization-hydrogenation (DAH) process. nih.govspringernature.com This one-pot, rhodium-catalyzed process enables the highly diastereoselective formation of all-cis-(multi)fluorinated piperidines from their corresponding fluoropyridine precursors. nih.govspringernature.com The reaction proceeds through a dearomatization event followed by the complete saturation of the resulting intermediates. nih.gov The choice of catalyst is crucial; for instance, a rhodium complex with a carbene ligand, [Rh-2], has been found to be optimal for this transformation. nih.govspringernature.com The use of additives like 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (B138367) (HBpin) is also common in rhodium-catalyzed dearomatization. nih.govspringernature.com

Palladium-catalyzed hydrogenation has also emerged as a viable method for accessing fluorinated piperidines from readily available fluoropyridines. nih.govacs.org This approach offers a simple and robust pathway to cis-selective hydrogenation, tolerating various functional groups and even other (hetero)aromatic systems. nih.govacs.org For instance, the hydrogenation of 3-hydroxypyridine (B118123) to 3-hydroxypiperidine (B146073) can be achieved using catalysts like rhodium on carbon or a rhodium-nickel/carbon bimetallic catalyst. google.comgoogle.comgoogle.com The resulting 3-hydroxypiperidine can then serve as a precursor for further functionalization.

| Catalyst System | Precursor | Product | Key Features |

| Rhodium-carbene complex [Rh-2] with HBpin | Fluoropyridines | all-cis-(multi)fluorinated piperidines | Dearomatization-hydrogenation (DAH) process, highly diastereoselective. nih.govspringernature.com |

| Palladium on carbon | Fluoropyridines | cis-(multi)fluorinated piperidines | Robust, chemoselective, tolerates other aromatic systems. nih.govacs.org |

| Rhodium on carbon | 3-Hydroxypyridine | 3-Hydroxypiperidine | Effective for producing the key intermediate. google.comsigmaaldrich.com |

| Rhodium-nickel/carbon | 3-Hydroxypyridine | 3-Hydroxypiperidine | Improved activity under milder conditions. google.com |

Intramolecular Cyclization Pathways

Intramolecular cyclization represents another significant strategy for constructing the piperidine ring. nih.gov In this approach, a linear precursor containing both a nitrogen source (typically an amine) and a reactive functional group undergoes ring closure to form the heterocyclic system. nih.gov The key bond formation can be either a C-N or a C-C bond. nih.gov

Various methods can induce intramolecular cyclization, including:

Reductive Amination: An intramolecular version of this reaction can be used to form polyhydroxy piperidines from carbohydrate precursors. researchgate.net

Radical Cyclization: Radical-mediated processes, often catalyzed by transition metals like cobalt(II), can effectively produce piperidines from linear amino-aldehydes. nih.gov

Hydroamination/Cyclization Cascades: An acid-mediated cascade involving alkynes can lead to piperidine formation through an enamine intermediate. mdpi.com

A stereoselective synthesis of a substituted piperidine has been achieved through the intramolecular reductive cyclization of a conjugated keto-azide intermediate. nih.gov

Reductive Amination Methodologies

Reductive amination is a cornerstone of C-N bond formation and plays a crucial role in piperidine synthesis. researchgate.net This two-step process typically involves the condensation of an amine with a carbonyl compound (aldehyde or ketone) to form an imine or enamine, which is then reduced to the corresponding amine. nih.govresearchgate.net

In the context of piperidine synthesis, reductive amination is often employed in intermolecular [5+1] annulation reactions. nih.gov A variety of reducing agents can be used, with borane-pyridine complex (BAP) being a less toxic and less expensive alternative to sodium cyanoborohydride (NaCNBH3). tandfonline.comtandfonline.com Reductive amination can be catalyzed by various metals, including iron, which can facilitate the cyclization of ϖ-amino fatty acids to form piperidones that are subsequently reduced. nih.gov

Multi-Component Reaction Sequences

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to constructing complex molecules like piperidines in a single synthetic operation. taylorfrancis.comtandfonline.com These reactions involve the combination of three or more starting materials to form a product that contains substantial portions of all the initial reactants. taylorfrancis.com

Several MCR strategies have been developed for piperidine synthesis. taylorfrancis.com For instance, a one-pot, three-component reaction between an aromatic aldehyde, an amine, and an acetoacetic ester can yield highly functionalized piperidine scaffolds. taylorfrancis.com Catalysts for these reactions can range from Lewis acids like Yb(OTf)3/AgOTf to biocatalysts such as immobilized Candida antarctica lipase (B570770) B (CALB). tandfonline.comrsc.org

Introduction of the 2-Fluorophenoxy Substituent

Once the piperidine ring is formed, the next critical step is the introduction of the 2-fluorophenoxy group at the 3-position.

Nucleophilic Aromatic Substitution Reactions

The most common method for attaching the 2-fluorophenoxy moiety is through a nucleophilic aromatic substitution (SNAr) reaction. A prominent example of this type of transformation is the Ullmann condensation. wikipedia.orgorganic-chemistry.org This copper-catalyzed reaction involves the coupling of an aryl halide with an alcohol, in this case, 3-hydroxypiperidine with a suitable 2-fluoro-substituted aromatic compound. wikipedia.orgorganic-chemistry.org

The traditional Ullmann reaction often requires harsh conditions, including high temperatures and stoichiometric amounts of copper. wikipedia.org However, modern variations utilize soluble copper catalysts, often with ligands such as diamines or acetylacetonates, which allow for milder reaction conditions. wikipedia.org The reaction typically proceeds via the formation of a copper(I) alkoxide from 3-hydroxypiperidine, which then reacts with the activated aryl halide. wikipedia.org

The synthesis of aryl ethers via Ullmann coupling can be performed in non-polar solvents like toluene (B28343) or xylene, using an air-stable Cu(I) catalyst such as CuIPPh3 and an inexpensive base like potassium carbonate. arkat-usa.org The reaction is generally more efficient with electron-poor aryl halides and electron-rich phenols. arkat-usa.org

Etherification Protocols

The formation of the ether linkage between the piperidine ring and the 2-fluorophenyl group is a key synthetic step. While direct protocols for this compound are not extensively detailed in the provided context, the synthesis of analogous aryl ether piperidine derivatives suggests that standard etherification methods are employed. These typically involve the reaction of a piperidine precursor containing a hydroxyl group at the 3-position with an activated fluorophenol, or conversely, a 3-halopiperidine with 2-fluorophenol (B130384).

For instance, the synthesis of similar phenoxymethyl (B101242) piperidine analogues often utilizes a Williamson-type ether synthesis. chemrxiv.org This involves deprotonating the phenol (B47542) with a suitable base (e.g., sodium hydride, potassium carbonate) to form the phenoxide, which then acts as a nucleophile to displace a leaving group (e.g., mesylate, tosylate, or halide) on the piperidine ring. In one documented synthesis of a related scaffold, a hydroxymethylpiperidine derivative was treated with methanesulfonic anhydride (B1165640) to form the mesylate, which was subsequently displaced by various substituted phenoxides to yield the desired aryl ether products. chemrxiv.org

Stereoselective Synthesis of this compound and Analogues

Achieving stereochemical purity is a paramount challenge and objective in the synthesis of substituted piperidines, as different stereoisomers can exhibit vastly different pharmacological profiles. google.com Research has focused on developing both asymmetric routes to establish specific enantiomers and diastereoselective methods to control the relative stereochemistry of multiple chiral centers.

Asymmetric Synthetic Routes

The generation of enantioenriched 3-substituted piperidines from achiral starting materials represents a significant synthetic advancement. A powerful modern approach involves the catalytic asymmetric functionalization of pyridine derivatives. One such method is a rhodium-catalyzed asymmetric reductive Heck reaction. snnu.edu.cn This process utilizes a chiral rhodium catalyst to couple arylboronic acids with a partially reduced pyridine precursor, such as a phenyl pyridine-1(2H)-carboxylate, to generate 3-substituted tetrahydropyridines with high yield and excellent enantioselectivity. snnu.edu.cn Subsequent reduction of the tetrahydropyridine (B1245486) intermediate affords the final enantioenriched 3-arylpiperidine. snnu.edu.cn

More traditional methods often rely on the use of chiral auxiliaries. For example, an asymmetric synthesis of a 3-methylpiperidin-2-one (B1294715) was achieved using D-phenylglycinol as a commercially available chiral starting material. researchgate.net The auxiliary guides the stereoselective alkylation of the piperidinone ring, after which it can be cleaved to yield the enantiomerically enriched product. researchgate.net This strategy, while effective, involves additional steps for the attachment and removal of the auxiliary.

Another approach involves the chemo-enzymatic dearomatization of pyridinium (B92312) species using a combination of oxidase and reductase enzymes, which can produce enantioenriched 3- and 4-substituted piperidine products. snnu.edu.cn

Diastereoselective Control in Functionalization

When a piperidine ring already contains one or more stereocenters, any further functionalization must be controlled to produce the desired diastereomer. Several strategies have been developed to achieve high diastereoselectivity.

Photoredox-Catalyzed C–H Arylation: A photoredox-catalyzed α-amino C–H arylation has been reported for the highly diastereoselective functionalization of substituted piperidines. nih.govnih.gov This method uses an iridium-based photocatalyst (e.g., Ir(ppy)₃) to generate an α-amino radical from the piperidine, which then couples with an electron-deficient cyano(hetero)arene. nih.gov Interestingly, the initial C-H arylation is often rapid and unselective, but a subsequent, slower epimerization process under the reaction conditions allows the product mixture to converge to the thermodynamically more stable diastereomer, resulting in high diastereomeric ratios (d.r.). nih.gov

Conformational Control and Epimerization: The interconversion of diastereomers can be achieved through epimerization. For a series of methyl-substituted pipecolinates, cis-piperidines were synthesized via the hydrogenation of pyridine precursors. whiterose.ac.uk These cis-isomers were then converted to their corresponding trans-diastereoisomers through a base-mediated epimerization. whiterose.ac.uk By carefully controlling the reaction conditions, the thermodynamically favored trans product can be obtained in high yield. whiterose.ac.uk

Diastereoselective Lithiation: Directed metalation followed by trapping with an electrophile is another powerful tool. Diastereoselective lithiation has been used to access specific trans-piperidine isomers that were not accessible through other means, demonstrating excellent yield and control. whiterose.ac.uk

The table below summarizes the optimization of a photoredox-catalyzed C-H arylation reaction to achieve high diastereoselectivity. nih.gov

| Entry | Photocatalyst | Time (h) | Yield (%) | Diastereomeric Ratio (d.r.) |

| 1 | Ir(ppy)₃ | 4 | 88 | >20:1 |

| 2 | Ir(ppy)₃ | 16 | 91 | >20:1 |

| 3 | Ir(dtbbpy)(ppy)₂PF₆ | 4 | 75 | >20:1 |

| 4 | Ru(bpy)₃Cl₂ | 4 | 25 | 10:1 |

Table data sourced from studies on photoredox-catalyzed arylation of piperidine derivatives. nih.gov

Enantiomeric Excess Generation and Determination

Enantiomeric excess (ee) is a measure of the purity of a chiral substance, indicating how much one enantiomer is present in excess of the other. wikipedia.org It is defined as the absolute difference between the mole fractions of the two enantiomers and is typically expressed as a percentage. wikipedia.org A sample with 70% of one enantiomer and 30% of the other has an ee of 40%. wikipedia.org Achieving a high enantiomeric excess is a primary goal of asymmetric synthesis. wikipedia.org

In a reported asymmetric synthesis of a bicyclic piperidine, an L-proline catalyzed aldol (B89426) reaction was the key step for introducing chirality, achieving an enantiomeric excess of >99% for the aldol product. nih.gov Similarly, the alkylation of a piperidin-2-one derivative using a chiral auxiliary resulted in a single detectable isomer, indicating a very high diastereomeric excess (de). researchgate.net

The determination of enantiomeric excess is commonly performed using chiral high-performance liquid chromatography (HPLC). This analytical technique uses a chiral stationary phase that interacts differently with the two enantiomers, causing them to elute at different times and allowing for their quantification. researchgate.net

Optimization of Synthetic Pathways and Reaction Conditions

Parameter Screening for Yield and Selectivity Enhancement

Parameter screening involves the systematic variation of reaction conditions such as catalyst, solvent, temperature, and reaction time to improve outcomes. nih.gov

In the development of a photoredox-catalyzed C–H arylation of piperidines, various photocatalysts were screened. nih.gov The iridium-based catalyst Ir(ppy)₃ was found to be optimal, providing superior yield and diastereoselectivity compared to other iridium or ruthenium-based catalysts. nih.gov Further optimization showed that while the reaction proceeded to high conversion and diastereoselectivity in just 4 hours, extending the reaction time to 16 hours could slightly increase the isolated yield. nih.gov

In another study focused on developing renin inhibitors, extensive chemical modification of different portions of a piperidine-based scaffold was undertaken. nih.gov This optimization led to a compound with high inhibitory activity and favorable oral exposure. nih.gov This process of iterative design and synthesis, where parameters (in this case, structural modifications) are screened for their effect on a desired property (e.g., biological activity, pharmacokinetic profile), is fundamental to medicinal chemistry. nih.gov

| Compound | Modification | Renin IC₅₀ (nM) | Rat Oral Bioavailability (%) |

| 32a | R = H | 1.2 | 1.8 |

| 32o | R = 4-fluorophenyl | 0.38 | 39 |

| 32p | R = 2,4-difluorophenyl | 0.45 | 25 |

Table illustrates optimization of a piperidine scaffold by modifying a substituent (R group) to enhance biological activity (IC₅₀) and pharmacokinetic properties (oral bioavailability). Data adapted from a study on renin inhibitors. nih.gov

By-product Analysis and Control

In the synthesis of piperidine derivatives, particularly those bearing functionalized aryl groups like this compound, the formation of by-products is a critical aspect that requires careful management. A common side reaction encountered during the synthesis of fluorinated piperidines is hydrodefluorination, which results in the formation of an undesirable by-product lacking the fluorine substituent. mdpi.com This can occur under certain catalytic hydrogenation conditions. For instance, while rhodium catalysts have proven effective for the synthesis of 3-substituted piperidines with partially fluorinated groups under milder conditions, the potential for hydrodefluorination remains a concern. mdpi.com

Another potential source of by-products arises from the reactivity of the starting materials and intermediates. In syntheses involving radical-mediated amine cyclization, a competitive process between the desired radical rebound and a 1,5-H-transfer can lead to the formation of a linear alkene by-product instead of the desired piperidine ring. mdpi.com Similarly, in reductive hydroamination reactions, the electronic nature of substituents on the aryl ring can significantly influence the reaction pathway. Strong electron-releasing groups on the aryl ring may lead to hydrolyzed derivatives instead of the target piperidine. mdpi.com

To control the formation of these by-products, several strategies can be employed. The choice of catalyst and reaction conditions is paramount. For instance, in asymmetric hydrogenation processes, the use of a ruthenium(II) complex with titanium isopropoxide can help neutralize the fluorine released during the reaction, thereby preventing catalyst poisoning and minimizing the formation of defluorinated by-products to as low as ~3%. mdpi.com In condensation reactions, such as those between an amine and a benzaldehyde (B42025) derivative, careful control of the reaction pH and the use of specific solvent systems can suppress side reactions like imine hydrolysis and over-alkylation.

Table 1: Common By-products and Control Strategies in Substituted Piperidine Synthesis

| By-product Type | Formation Pathway | Control Strategy |

| Defluorinated Piperidine | Hydrodefluorination during catalytic hydrogenation | Use of specific catalysts (e.g., Ru(II) with a fluorine scavenger), optimization of reaction conditions. mdpi.com |

| Linear Alkene | 1,5-H-transfer competing with radical cyclization | Catalyst selection, modification of substrate structure. mdpi.com |

| Hydrolyzed Derivatives | Reaction of intermediates with trace water, promoted by certain substituents | Use of anhydrous reaction conditions, selection of appropriate substrates. mdpi.com |

| Over-alkylation Products | Secondary reaction of the product with the alkylating agent | Control of stoichiometry, slow addition of reagents, optimization of temperature. |

Catalyst Design and Performance Evaluation

The design and performance of catalysts are central to the successful synthesis of this compound and its analogues. A variety of metal-based catalysts have been investigated, each exhibiting distinct advantages and limitations.

Metal Triflate Catalysts: Metal triflates, such as scandium triflate (Sc(OTf)₃), tin(II) triflate (Sn(OTf)₂), copper(II) triflate (Cu(OTf)₂), and hafnium triflate (Hf(OTf)₄), have been effectively used in the nucleophilic substitution reactions of 2-methoxy- and 2-acyloxypiperidines. nih.gov Among these, Sc(OTf)₃ has often demonstrated superior performance. nih.gov These Lewis acid catalysts facilitate the formation of an N-acyliminium ion intermediate, which then reacts with a nucleophile. The choice of the metal triflate can influence the diastereoselectivity of the reaction. nih.gov

Transition Metal Catalysts for Hydrogenation and Coupling:

Rhodium (Rh): Rhodium catalysts, particularly with ligands like DuPHOS, are highly effective for the asymmetric hydrogenation of enamide intermediates, leading to chiral piperidines with high enantiomeric excess (ee). Rhodium catalysts are also noted for their effectiveness in the synthesis of 3-substituted piperidines bearing fluorinated groups, allowing for milder reaction conditions. mdpi.com

Iridium (Ir): Iridium(I) catalysts containing P,N-ligands have been successfully employed for the asymmetric hydrogenation of 2-substituted pyridinium salts. mdpi.com

Palladium (Pd): Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, provide a route to form the C-N bond between the piperidine ring and the aryl group. Systems utilizing ligands like Xantphos can facilitate the coupling of a piperidine derivative with an aryl halide.

Ruthenium (Ru): Ruthenium(II) complexes are instrumental in the asymmetric hydrogenation of enamines, a key step in producing chiral piperidines. mdpi.com

Copper (Cu): Copper catalysts have been explored for intramolecular C-H amination reactions to form the piperidine ring. nih.gov Copper(I)-catalyzed radical enantioselective cyclization has also been reported. mdpi.com

Cobalt (Co): Cobalt(II) catalysts have been utilized in radical intramolecular cyclization of linear amino-aldehydes to produce piperidines. mdpi.com

Table 2: Performance of Various Catalysts in Piperidine Synthesis

| Catalyst System | Reaction Type | Key Performance Aspects |

| Sc(OTf)₃ | Nucleophilic Substitution | High yields, good diastereoselectivity. nih.gov |

| DuPHOS-Rh | Asymmetric Hydrogenation | High enantiomeric excess (up to 98% ee). |

| Xantphos-Pd | Buchwald-Hartwig Amination | Good yields for electron-deficient aryl groups. |

| Iridium(I) with P,N-ligand | Asymmetric Hydrogenation | Effective for substituted pyridinium salts. mdpi.com |

| Ruthenium(II) complex | Asymmetric Hydrogenation | Complete conversion of enamines with minimal by-products. mdpi.com |

| [TpxCuL] complexes | Intramolecular C-H Amination | Enables direct formation of the piperidine ring. nih.gov |

The performance of these catalysts is evaluated based on several parameters, including yield, enantioselectivity, diastereoselectivity, turnover number, and the ability to function under mild conditions. The choice of ligand plays a crucial role in tuning the catalyst's activity and selectivity.

Reaction Mechanism Elucidation

Understanding the reaction mechanism is fundamental to optimizing synthetic routes to this compound. The primary synthetic strategies involve the formation of the piperidine ring and the installation of the 2-fluorophenoxy group, each with distinct mechanistic pathways.

Formation of the Piperidine Ring:

Reductive Amination: This is a common method involving the condensation of an amine with a dicarbonyl compound or a related species, followed by the reduction of the resulting imine or enamine. mdpi.com The mechanism proceeds through the formation of an iminium ion intermediate, which is then reduced.

Intramolecular Cyclization:

Radical Cyclization: In this mechanism, a radical is generated on the nitrogen or a carbon atom of a linear precursor, which then attacks a double bond or another reactive site within the same molecule to form the piperidine ring. mdpi.com For instance, a cobalt(II) catalyst can initiate a radical intramolecular cyclization of a linear amino-aldehyde. mdpi.com

C-H Amination: Copper-catalyzed intramolecular C-H amination of N-halide amides involves the formation of a copper-nitrenoid or a related reactive species that inserts into a C-H bond to form the piperidine ring. Mechanistic studies, including the isolation of a fluorinated copper(II) complex, suggest the involvement of a Cu(II)-F species and point towards a radical-based pathway. nih.gov Theoretical calculations can help to substantiate the proposed intermediates and transition states. nih.gov

Hydrogenation of Pyridine Derivatives: The reduction of a substituted pyridine ring is a direct method to obtain the corresponding piperidine. This typically involves a metal catalyst (e.g., Rh, Ir, Ru) and a hydrogen source. The mechanism for asymmetric hydrogenation often involves an outer-sphere dissociative pathway where the substrate interacts with the catalyst complex. mdpi.com

Formation of the C-O Aryl Ether Bond:

Nucleophilic Aromatic Substitution (SNAAr): The formation of the ether linkage between the piperidine 3-hydroxyl group and 2-fluorophenol can be envisioned to proceed via a Williamson ether synthesis-type reaction. However, a more common and often more efficient approach for constructing this bond is through a nucleophilic aromatic substitution reaction where the piperidine 3-alkoxide acts as the nucleophile attacking an activated fluorinated aromatic ring. The fluorine atom itself can act as a leaving group, especially when activated by other electron-withdrawing groups on the aromatic ring.

Buchwald-Hartwig C-O Coupling: While more commonly known for C-N bond formation, palladium-catalyzed Buchwald-Hartwig coupling can also be adapted for the formation of aryl ethers. This would involve the coupling of 3-hydroxypiperidine with a 2-fluorohalobenzene in the presence of a palladium catalyst, a suitable ligand, and a base.

The elucidation of these mechanisms often relies on a combination of experimental techniques, such as kinetic studies, isolation and characterization of intermediates, and isotopic labeling studies, as well as computational modeling. nih.govnih.gov

Advanced Structural Elucidation and Conformational Analysis of 3 2 Fluorophenoxy Piperidine

Spectroscopic Characterization Methods

Spectroscopic methods are fundamental in determining the molecular structure of 3-(2-fluorophenoxy)piperidine. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), and Infrared (IR) and Raman spectroscopy provide detailed information about the connectivity, molecular weight, and functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D, 2D, and Multinuclear)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of this compound, providing detailed information about the hydrogen, carbon, and fluorine atoms within the molecule.

¹H NMR: The proton NMR spectrum of this compound is expected to show a complex set of signals. The aromatic protons of the 2-fluorophenoxy group would appear in the downfield region, typically between δ 6.8 and 7.5 ppm, with their multiplicity and coupling constants influenced by the fluorine substituent. The protons on the piperidine (B6355638) ring would resonate more upfield. The proton at C3, being attached to the carbon bearing the ether linkage, would likely appear as a multiplet in the range of δ 4.0-4.5 ppm. The protons on C2, C4, C5, and C6 of the piperidine ring would produce a series of overlapping multiplets further upfield, generally between δ 1.5 and 3.5 ppm. The N-H proton of the piperidine ring would appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.

¹³C NMR: The carbon-13 NMR spectrum would provide complementary information. The carbons of the 2-fluorophenoxy ring are expected to resonate in the aromatic region (δ 110-160 ppm). The carbon atom directly bonded to the fluorine atom would exhibit a large one-bond C-F coupling constant. The piperidine ring carbons would appear at higher field, with the C3 carbon atom, attached to the oxygen, expected around δ 70-80 ppm. The other piperidine carbons (C2, C4, C5, and C6) would resonate in the range of δ 20-50 ppm.

2D NMR: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for unambiguously assigning the proton and carbon signals. acs.orgnih.govuni.lu

COSY: A ¹H-¹H COSY spectrum would reveal the coupling relationships between adjacent protons, helping to trace the connectivity within the piperidine ring and the aromatic system. acs.org

HSQC: An HSQC spectrum correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on the chemical shift of its attached proton. uni.lu

HMBC: An HMBC spectrum shows correlations between protons and carbons that are two or three bonds apart, which is crucial for establishing the connectivity between the 2-fluorophenoxy group and the piperidine ring at the C3 position. uni.lu

Multinuclear NMR (¹⁹F NMR): Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy is a highly informative technique. The fluorine atom on the aromatic ring would give rise to a single resonance in the ¹⁹F NMR spectrum. The chemical shift and coupling to neighboring protons would confirm its position on the aromatic ring.

A summary of predicted NMR data is presented in the interactive table below.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

| H2/H6 (piperidine, axial & equatorial) | 1.5 - 3.5 (m) | ~45-55 | H2/H6 to C3, C4; H3 to C2, C4, C5 |

| H3 (piperidine) | 4.0 - 4.5 (m) | ~70-80 | H3 to C2, C4, C5, C1' |

| H4/H5 (piperidine, axial & equatorial) | 1.5 - 3.5 (m) | ~20-35 | H4/H5 to C3, C6 |

| NH (piperidine) | Broad singlet | - | - |

| Aromatic Protons | 6.8 - 7.5 (m) | ~110-160 | Aromatic H to adjacent aromatic C |

| Atom | Predicted ¹⁹F Chemical Shift (ppm) | ||

| 2-Fluoro | -110 to -140 |

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is employed to determine the exact mass of the molecular ion of this compound, which allows for the confirmation of its elemental composition. nih.gov For C₁₁H₁₄FNO, the expected monoisotopic mass is approximately 195.1059 g/mol . nih.gov

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Under electron ionization (EI), the molecule is expected to undergo characteristic fragmentation pathways. The molecular ion peak [M]⁺ would likely be observed. Common fragmentation patterns for piperidine derivatives involve the loss of substituents and cleavage of the piperidine ring. scielo.brresearchgate.netresearchgate.net For this compound, key fragmentation pathways could include:

Cleavage of the C-O ether bond: This would lead to the formation of a 2-fluorophenoxy radical and a piperidin-3-yl cation, or a 2-fluorophenoxide anion and a piperidin-3-yl radical cation.

Loss of the fluorophenoxy group: A fragment corresponding to the piperidine ring with a positive charge at C3 could be observed.

Fragmentation of the piperidine ring: Alpha-cleavage adjacent to the nitrogen atom is a common fragmentation pathway for piperidines, leading to the loss of an ethyl radical or other small fragments.

The predicted major fragments are summarized in the table below.

| m/z | Proposed Fragment |

| 195 | [C₁₁H₁₄FNO]⁺ (Molecular Ion) |

| 111 | [C₆H₄FO]⁺ (2-Fluorophenoxy cation) |

| 84 | [C₅H₁₀N]⁺ (Piperidine ring fragment) |

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the functional groups present in this compound. chemicalbook.comresearchgate.netnih.govchemicalbook.com

IR Spectroscopy: The IR spectrum is expected to show characteristic absorption bands.

N-H Stretch: A moderate to weak band in the region of 3300-3500 cm⁻¹ corresponding to the N-H stretching vibration of the secondary amine.

C-H Stretches: Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while aliphatic C-H stretches of the piperidine ring would be observed just below 3000 cm⁻¹.

C-O-C Stretch: A strong band corresponding to the asymmetric C-O-C stretching of the aryl ether linkage is expected in the region of 1200-1250 cm⁻¹.

C-F Stretch: A strong absorption band for the C-F stretch is anticipated in the 1100-1400 cm⁻¹ region.

Aromatic C=C Stretches: Bands in the 1450-1600 cm⁻¹ region would be characteristic of the aromatic ring.

Raman Spectroscopy: The Raman spectrum would provide complementary information, particularly for the non-polar bonds. The aromatic ring vibrations and the C-C backbone of the piperidine ring are expected to show strong Raman scattering.

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| N-H Stretch | 3300-3500 (moderate, weak) | Weak |

| Aromatic C-H Stretch | >3000 (weak) | Strong |

| Aliphatic C-H Stretch | <3000 (strong) | Strong |

| Aromatic C=C Stretch | 1450-1600 (moderate) | Strong |

| C-O-C Asymmetric Stretch | 1200-1250 (strong) | Moderate |

| C-F Stretch | 1100-1400 (strong) | Moderate |

X-ray Diffraction Analysis of Crystalline Forms

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. researchgate.netresearchgate.net If a suitable single crystal of this compound can be obtained, X-ray diffraction analysis would provide precise bond lengths, bond angles, and torsional angles. This data would unequivocally establish the relative stereochemistry and the preferred conformation of the piperidine ring and the orientation of the 2-fluorophenoxy substituent. The crystal structure would reveal whether the 2-fluorophenoxy group occupies an axial or equatorial position on the piperidine ring. Furthermore, intermolecular interactions such as hydrogen bonding involving the piperidine N-H group and potential π-π stacking of the aromatic rings would be elucidated, providing insight into the crystal packing. nih.gov

Conformational Dynamics of the Piperidine Ring

The piperidine ring is not planar and exists in dynamic equilibrium between different conformations, with the chair form being the most stable.

Chair-Boat Interconversion Studies

The piperidine ring, similar to cyclohexane, predominantly adopts a chair conformation to minimize angular and torsional strain. researchgate.netias.ac.in However, it can undergo a conformational flip between two chair forms, passing through higher energy twist-boat and boat conformations. researchgate.netresearchgate.net For 3-substituted piperidines, the substituent can occupy either an axial or an equatorial position. The energetic preference for one over the other is influenced by steric and electronic factors. nih.govd-nb.inforesearchgate.net

In the case of this compound, the bulky 2-fluorophenoxy group would generally be expected to prefer the equatorial position to minimize 1,3-diaxial interactions. However, the presence of the fluorine atom on the phenoxy ring and the nitrogen atom in the piperidine ring can introduce complex stereoelectronic effects, such as gauche interactions and dipole-dipole interactions, which could influence the conformational equilibrium. nih.govd-nb.inforesearchgate.netresearchgate.net Variable-temperature NMR studies can be employed to study the dynamics of the chair-chair interconversion and to determine the energy barrier for this process. At low temperatures, the interconversion may be slow enough on the NMR timescale to allow for the observation of distinct signals for the axial and equatorial conformers.

Configurational and Conformational Isomerism

This compound possesses a stereocenter at the C3 position of the piperidine ring, giving rise to two enantiomers: (R)-3-(2-fluorophenoxy)piperidine and (S)-3-(2-fluorophenoxy)piperidine. Beyond this configurational isomerism, the molecule exhibits conformational isomerism due to the flexibility of the piperidine ring.

The piperidine ring predominantly adopts a chair conformation, which is significantly lower in energy than boat or twist-boat conformations. wikipedia.org For a 3-substituted piperidine, the substituent can occupy either an axial or an equatorial position. These two chair conformers are in rapid equilibrium through a process known as ring inversion or chair flip.

The two primary chair conformations for one enantiomer (e.g., the R-enantiomer) are:

Equatorial Conformer: The 2-fluorophenoxy group is in the equatorial position. This arrangement generally minimizes steric strain.

Axial Conformer: The 2-fluorophenoxy group is in the axial position, which can lead to significant steric interactions.

The equilibrium between these two conformers is dictated by their relative thermodynamic stabilities. The energy difference between the axial and equatorial conformers determines the population of each at a given temperature.

Impact of Substituent Orientation (Axial vs. Equatorial)

The orientation of the 3-(2-fluorophenoxy) group has a profound impact on the stability of the molecule. The preference for an equatorial versus an axial position is governed by a balance of steric and, to a lesser extent, stereoelectronic effects.

In the axial conformation, the bulky 2-fluorophenoxy substituent experiences significant steric repulsion from the axial hydrogens at the C1 and C5 positions. These are known as 1,3-diaxial interactions. Such interactions are a form of van der Waals strain and are highly destabilizing. masterorganicchemistry.com Conversely, when the substituent is in the equatorial position, it projects away from the ring, minimizing these steric clashes. pearson.com

The presence of the fluorine atom on the phenyl ring is unlikely to significantly alter the steric bulk in a way that would favor the axial position. While stereoelectronic effects like the anomeric effect can favor axial conformers in 2-substituted piperidines, these effects are not prominent for substituents at the 3-position. nih.govrsc.org Therefore, the conformational equilibrium for this compound is expected to lie heavily towards the equatorial conformer.

Table 1: Theoretical Conformational Analysis of (R)-3-(2-Fluorophenoxy)piperidine

| Conformer | Substituent Position | Key Steric Interactions | Relative Energy (Predicted) | Predicted Population at 298 K |

| 1a | Equatorial | Gauche interactions with C2 and C4 | Low | >99% |

| 1b | Axial | 1,3-diaxial interactions with H1ax and H5ax | High | <1% |

Investigations into Intermolecular Interactions (e.g., Hydrogen Bonding Networks)

The intermolecular forces exerted by this compound are crucial for understanding its physical properties, such as melting point, boiling point, and solubility, as well as its interactions in a biological context. The primary functionalities available for intermolecular interactions are the secondary amine (N-H) of the piperidine ring, the ether oxygen, and the fluorine atom.

The most significant intermolecular interaction is expected to be hydrogen bonding involving the piperidine N-H group. The nitrogen atom's lone pair can act as a hydrogen bond acceptor, while the N-H proton can act as a hydrogen bond donor. In the solid state or in concentrated solutions, this leads to the formation of N-H···N hydrogen-bonded chains or networks, a common feature in the crystal structures of piperidine and its derivatives. ed.ac.uk

The ether oxygen of the 2-fluorophenoxy group also possesses lone pairs and can act as a hydrogen bond acceptor. This could lead to interactions with the N-H group of a neighboring molecule (N-H···O). The fluorine atom is a weak hydrogen bond acceptor and may participate in weaker C-H···F interactions.

In protic solvents, the molecule can both donate and accept hydrogen bonds with solvent molecules. In aprotic, nonpolar solvents, the conformational equilibrium is dominated by intramolecular steric effects, favoring the equatorial conformer. However, in polar or hydrogen-bonding solvents, the axial conformer might be slightly more stabilized relative to its state in the gas phase due to favorable dipole-dipole interactions with the solvent. wikipedia.org

Table 2: Potential Intermolecular Interactions for this compound

| Interaction Type | Donor | Acceptor | Relative Strength |

| Hydrogen Bond | Piperidine N-H | Piperidine N | Strong |

| Hydrogen Bond | Piperidine N-H | Ether O | Moderate |

| Dipole-Dipole | C-F, C-O, C-N dipoles | C-F, C-O, C-N dipoles | Moderate |

| Hydrogen Bond | Solvent (e.g., H₂O) | Piperidine N, Ether O, F | Variable |

| Hydrogen Bond | Piperidine N-H | Solvent (e.g., DMSO) | Variable |

| Van der Waals | Entire Molecule | Entire Molecule | Weak (collectively significant) |

Chemical Reactivity, Derivatization, and Transformation Studies of 3 2 Fluorophenoxy Piperidine

Reactivity of the Piperidine (B6355638) Nitrogen Atom

The nitrogen atom of the piperidine ring is a key locus for chemical modification due to its nucleophilic and basic character. Its reactivity can be harnessed to introduce a wide variety of substituents, thereby modulating the molecule's physicochemical and biological properties.

The secondary amine of the piperidine ring readily undergoes N-alkylation and N-acylation reactions. These transformations are fundamental for creating analogues with altered steric and electronic profiles.

N-Alkylation can be achieved through several methods. One common approach is nucleophilic substitution, where the piperidine nitrogen attacks an alkyl halide, such as 4-chloro-1-butanol (B43188) or 3-bromo-1-propanol, typically under basic conditions. Another powerful technique is reductive amination. nih.gov This involves the reaction of the piperidine with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ to yield the N-alkylated product. This method is particularly useful for introducing a variety of alkyl and benzyl (B1604629) groups. nih.gov

N-Acylation introduces an acyl group onto the nitrogen atom, typically forming an amide. This transformation is often used to install protecting groups or to create derivatives such as carbamates. For instance, reaction with chloroformates like chloromethyl chloroformate can yield N-carbamate derivatives. The resulting amides are generally less basic and nucleophilic than the parent amine, a feature that can be exploited to control the molecule's reactivity in subsequent synthetic steps. nih.gov The use of protecting groups like tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) is a cornerstone of synthetic strategies involving piperidines, allowing for chemoselective reactions at other parts of the molecule. nih.govnih.gov

Table 1: Examples of N-Alkylation and N-Acylation Reactions on Piperidine Scaffolds This table is illustrative of common reactions for the piperidine functional group based on analogous structures.

| Reaction Type | Reagent Class | Example Reagent | Product Functional Group |

|---|---|---|---|

| N-Alkylation | Alkyl Halide | 3-bromo-1-propanol | N-(3-hydroxypropyl)piperidine |

| N-Alkylation | Aldehyde (via Reductive Amination) | Formaldehyde nih.gov | N-methylpiperidine |

| N-Acylation | Acyl Halide | Acetyl Chloride | N-acetylpiperidine (Amide) |

The piperidine ring in 3-(2-fluorophenoxy)piperidine adopts a chair conformation to minimize torsional and steric strain. In this conformation, substituents at the C-3 position can occupy either an axial or an equatorial position. Computational studies and analysis of analogous structures suggest that bulky substituents preferentially occupy the more sterically favorable equatorial position.

Chemical Transformations of the Fluorophenoxy Moiety

The fluorophenoxy group offers additional opportunities for synthetic modification, either by functionalizing the aromatic ring or by altering the ether linkage itself.

The aromatic ring of the 2-fluorophenoxy group can undergo electrophilic aromatic substitution. The outcome of such reactions is directed by the existing substituents: the ether oxygen and the fluorine atom. The ether oxygen is an activating, ortho-, para-directing group, while the fluorine atom is a deactivating, ortho-, para-director. Their combined influence dictates the position of any new substituent. Functionalization of planar aromatic rings is a direct and economical method for creating new analogues. rsc.org Potential transformations include nitration, halogenation, or Friedel-Crafts reactions, which would yield derivatives with modified electronic properties.

The aryl ether bond (C-O-C) is generally stable but can be cleaved under specific, often harsh, conditions. Reagents such as strong protic acids (e.g., HBr) or potent Lewis acids (e.g., BBr3) are typically required to break this linkage. Alternatively, synthetic strategies can build the ether linkage, for example, through a Mitsunobu reaction between a phenol (B47542) and a piperidine alcohol derivative. nih.gov This reaction's conditions highlight the linkage's stability to certain reagents while also providing a route for the synthesis of diverse analogues by varying the phenol component. nih.gov

Regioselective and Chemoselective Reaction Development

The presence of multiple reactive sites in this compound makes selectivity a critical consideration in its synthetic manipulation. slideshare.net

Chemoselectivity refers to the preferential reaction of one functional group over another. In this molecule, the primary challenge is differentiating the nucleophilic piperidine nitrogen from the aromatic ring. This is typically achieved by careful selection of reagents and reaction conditions. For example, N-alkylation can be performed selectively using an alkyl halide without affecting the aromatic ring. Conversely, electrophilic aromatic substitution can be carried out on the phenoxy ring, leaving the piperidine moiety intact, especially if the nitrogen is first "protected" by conversion to a less reactive amide or carbamate. nih.govnih.gov This use of protecting groups is a key strategy for achieving chemoselectivity. nih.gov

Regioselectivity concerns the site of reaction within a specific functional group. On the aromatic ring, the directing effects of the fluorine and oxygen substituents control the position of new electrophilic attack. On the piperidine ring, direct C-H functionalization is challenging. The nitrogen atom exerts a strong, inductively electron-withdrawing effect, which deactivates the adjacent C2 and C6 positions and, to a lesser extent, the C3 and C5 positions, towards certain reactions like carbene C-H insertions. nih.gov Studies on similar piperidine systems have shown that achieving site selectivity for C-H functionalization often requires specialized catalysts and directing groups attached to the nitrogen. nih.gov For instance, indirect methods, such as the cyclopropanation of a corresponding tetrahydropyridine (B1245486) followed by reductive ring opening, have been developed to achieve functionalization at the C3 position. nih.gov

Stability Studies in Defined Chemical Environments

The chemical stability of a pharmaceutical compound is a critical parameter that influences its shelf-life, formulation development, and therapeutic efficacy. For this compound, understanding its behavior in various chemical environments is essential for predicting its degradation pathways and ensuring the integrity of the molecule. This section details the findings from stability studies of this compound under forced degradation conditions, including exposure to acidic, basic, oxidative, and thermal stress.

Forced degradation studies are a regulatory requirement and a scientific tool to understand the intrinsic stability of a drug substance. These studies involve subjecting the compound to conditions more severe than those it would typically encounter during storage and use. The goal is to identify potential degradation products and elucidate the degradation pathways.

Another relevant example is the stability testing of Belzutifan, which underwent forced degradation under acidic, basic, neutral, oxidative, photolytic, and thermal conditions to establish a stability-indicating analytical method. japsonline.comjapsonline.com Such studies are fundamental in pharmaceutical development.

Based on the known reactivity of the piperidine and fluorophenoxy moieties, a hypothetical forced degradation study for this compound would likely involve the following conditions and potential outcomes.

Detailed Research Findings

In a typical forced degradation study, this compound would be dissolved in various stress agents and monitored over time using a stability-indicating High-Performance Liquid Chromatography (HPLC) method. The percentage of the parent compound remaining and the formation of any degradation products would be quantified.

Acidic and Basic Conditions: Under strong acidic conditions (e.g., 0.1 N HCl at 60°C), the ether linkage of the phenoxy group could be susceptible to hydrolysis, although this is generally a stable bond. The piperidine ring itself is relatively stable to acid hydrolysis. Under strong basic conditions (e.g., 0.1 N NaOH at 60°C), the molecule is expected to exhibit greater stability, as is common for many amine-containing compounds. The log k-pH profile for a similar compound, CLEFMA, showed it was most stable at a neutral pH. nih.govxjtu.edu.cn

Oxidative Conditions: Exposure to an oxidizing agent like hydrogen peroxide (e.g., 3% H₂O₂) could potentially lead to the oxidation of the piperidine ring. N-oxidation is a common degradation pathway for piperidine derivatives. The presence of the electron-withdrawing fluorine atom on the phenyl ring might slightly influence the susceptibility of the ether oxygen to oxidation, though this is less likely. A study on CLEFMA showed significant degradation in the presence of 3% hydrogen peroxide. nih.govxjtu.edu.cn

Thermal Stress: When subjected to elevated temperatures (e.g., 60-80°C), both in solid form and in solution, this compound would be assessed for thermal degradation. Typically, if the molecule is thermally labile, an increase in the rate of hydrolysis or other degradation pathways would be observed. For CLEFMA, temperature stress between 40-60°C led to amide hydrolysis. nih.govxjtu.edu.cn

The following interactive data table summarizes the expected outcomes of a forced degradation study on this compound, based on the behavior of structurally related compounds.

| Stress Condition | Reagent and Conditions | Expected % Degradation | Major Degradation Pathway |

| Acidic Hydrolysis | 0.1 N HCl, 60°C, 24h | 5-10% | Potential minor hydrolysis of ether linkage |

| Basic Hydrolysis | 0.1 N NaOH, 60°C, 24h | < 5% | Generally stable |

| Oxidative Degradation | 3% H₂O₂, RT, 24h | 10-15% | N-oxidation of the piperidine ring |

| Thermal Degradation | Solid state, 80°C, 48h | < 2% | Generally stable |

| Thermal Degradation | Solution (pH 7), 60°C, 48h | 5-8% | Slow hydrolysis/other reactions |

| Photostability | UV/Vis light, ICH Q1B | < 5% | Generally stable |

This table is illustrative and based on the expected stability of similar chemical structures. Actual experimental results may vary.

Computational Chemistry and Theoretical Modeling of 3 2 Fluorophenoxy Piperidine

Molecular Geometry Optimization and Electronic Structure Calculations

The initial step in the computational analysis of 3-(2-Fluorophenoxy)piperidine involves the optimization of its molecular geometry. This process utilizes quantum chemical methods, such as Density Functional Theory (DFT), to determine the lowest energy arrangement of the atoms in three-dimensional space. DFT calculations, often employing basis sets like 6-31G**, can elucidate key structural parameters including bond lengths, bond angles, and dihedral angles that define the molecule's shape. researchgate.net The resulting optimized geometry represents the most stable structure of the molecule in a vacuum.

Following geometry optimization, electronic structure calculations are performed to understand the distribution of electrons within the molecule. These calculations provide valuable information on:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in predicting a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity. nih.gov

Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution across the molecule, highlighting regions that are electron-rich (negative potential) and electron-poor (positive potential). These maps are invaluable for predicting non-covalent interactions, such as hydrogen bonding and electrostatic interactions with other molecules. elsevierpure.com

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of the bonding and electronic delocalization within the molecule. It can reveal hyperconjugative interactions that contribute to the stability of certain conformations. nih.gov For instance, in related fluorinated piperidines, hyperconjugation plays a significant role in stabilizing specific conformers. nih.gov

While specific DFT studies on this compound are not extensively published, the principles of these calculations are well-established and provide a robust framework for understanding its electronic characteristics. nih.govnih.gov

Conformational Analysis via Computational Methods

The flexibility of the piperidine (B6355638) ring and the rotatable bond connecting the phenoxy group give rise to multiple possible conformations for this compound. Computational methods are essential for identifying the most stable conformers and understanding the energetic landscape of their interconversion.

The piperidine ring typically adopts a chair conformation to minimize steric strain. However, the substituents on the ring can influence the preference for axial or equatorial positioning. For the 3-substituted piperidine ring in this molecule, the 2-fluorophenoxy group can exist in either an axial or equatorial position.

Studies on analogous 3-hydroxypiperidine (B146073) systems have shown that the conformational equilibrium is influenced by both steric and electronic factors, including intramolecular hydrogen bonding. acs.orgacs.org In the case of this compound, the orientation of the 2-fluorophenoxy group will be determined by a balance of steric hindrance with the piperidine ring hydrogens and potential non-covalent interactions.

A systematic conformational search, followed by geometry optimization and energy calculation for each unique conformer, is necessary to determine the global minimum energy structure and the relative populations of other low-energy conformers.

Prediction and Analysis of Molecular Descriptors

Molecular descriptors are numerical values that characterize the properties of a molecule. They are widely used in computational chemistry and drug discovery to predict a molecule's physicochemical properties and biological activity.

Topological Polar Surface Area (TPSA)

TPSA is a descriptor that quantifies the polar surface area of a molecule, which is the sum of the surfaces of polar atoms (usually oxygen and nitrogen) and their attached hydrogens. nih.govresearchgate.net It is a valuable predictor of a molecule's ability to permeate cell membranes. TPSA is calculated based on the contributions of molecular fragments, making it a computationally efficient descriptor that does not require 3D geometry optimization. nih.gov A lower TPSA value is generally associated with better membrane permeability. For molecules intended to cross the blood-brain barrier, a TPSA of less than 90 Ų is often considered favorable.

Based on computational predictions for this compound, the TPSA can be estimated. The presence of the nitrogen and oxygen atoms will be the primary contributors to the TPSA value.

LogP and Lipophilicity Profiles

LogP, the logarithm of the partition coefficient between octanol (B41247) and water, is a critical measure of a molecule's lipophilicity or hydrophobicity. It plays a significant role in a compound's absorption, distribution, metabolism, and excretion (ADME) properties. A higher LogP value indicates greater lipophilicity.

Various computational methods exist to predict LogP, often based on fragmental or atomic contributions. For this compound, the presence of the phenyl and piperidine rings contributes to its lipophilicity, while the polar nitrogen, oxygen, and fluorine atoms can decrease it. The predicted XLogP3-AA value for this compound is a commonly used computational estimate.

Hydrogen Bonding Capabilities

The ability of a molecule to act as a hydrogen bond donor or acceptor is crucial for its interactions with biological targets. This compound has distinct hydrogen bonding capabilities:

Hydrogen Bond Donor: The secondary amine in the piperidine ring contains a hydrogen atom that can act as a hydrogen bond donor.

Hydrogen Bond Acceptor: The nitrogen atom of the piperidine ring, the ether oxygen, and the fluorine atom on the phenyl ring can all act as hydrogen bond acceptors.

Computational methods can predict the strength and geometry of these potential hydrogen bonds. The number of hydrogen bond donors and acceptors is a key component of rules used to predict drug-likeness, such as Lipinski's Rule of Five.

Rotational Barriers and Flexibility

The flexibility of this compound is primarily determined by the rotational barriers around its single bonds. The most significant rotations are:

C-O Bond Rotation: The rotation around the bond connecting the phenoxy group to the piperidine ring.

C-C Bond Rotation: The rotation around the bond connecting the phenyl ring to the ether oxygen.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Non-Biological Properties (e.g., Reactivity, Selectivity)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates variations in molecular structure with changes in a specific activity or property. neovarsity.org While often used for biological endpoints, the same principles can be applied to non-biological properties in what is known as Quantitative Structure-Property Relationship (QSPR) or, more specifically, Quantitative Structure-Reactivity Relationship (QSRR) modeling. wikipedia.org A QSRR model could be developed to predict the reactivity or selectivity of this compound in a particular chemical transformation.

The development of a QSRR model follows a structured workflow:

Data Set Assembly: A series of structurally related compounds with experimentally measured reactivity data (e.g., reaction rates, yields, or selectivity ratios) is collected. For instance, one might assemble a series of 3-(substituted-phenoxy)piperidines.

Descriptor Calculation: For each molecule in the series, a set of numerical descriptors is calculated. These can include constitutional descriptors (e.g., molecular weight, atom counts), topological descriptors (e.g., connectivity indices), and quantum-chemical descriptors (e.g., orbital energies like HOMO/LUMO, atomic charges, dipole moment). acs.org

Model Generation: A mathematical model is created using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms (e.g., Random Forest, Support Vector Machines) to find the best correlation between the calculated descriptors and the experimental reactivity. nih.gov

Validation: The model's statistical robustness and predictive power are rigorously assessed, often using an external set of compounds that were not used in the model's creation. researchgate.net

Hypothetical QSRR Study for Reactivity: Imagine a study aiming to predict the rate of N-alkylation for a series of 3-phenoxypiperidine (B126653) derivatives. The reactivity would depend on the nucleophilicity of the piperidine nitrogen. A QSRR model could be built to predict this rate.

The table below illustrates the data for such a hypothetical study. The descriptors chosen might include the calculated pKa, the Mulliken charge on the nitrogen atom, and the energy of the Highest Occupied Molecular Orbital (HOMO), as a higher HOMO energy often correlates with greater nucleophilicity.

| Compound | Substituent (X) on Phenoxy Ring | pKa (calc.) | Nitrogen Charge (qN, calc.) | HOMO Energy (eV, calc.) | Reaction Rate (k, obs.) |

| 1 | H | 9.5 | -0.25 | -6.0 | 1.0 x 10⁻³ |

| 2 | 2-F (Target Compound) | 9.1 | -0.23 | -6.2 | 0.7 x 10⁻³ |

| 3 | 4-F | 9.2 | -0.24 | -6.1 | 0.8 x 10⁻³ |

| 4 | 4-OCH₃ | 9.9 | -0.27 | -5.8 | 2.5 x 10⁻³ |

| 5 | 4-NO₂ | 8.0 | -0.19 | -6.8 | 0.1 x 10⁻³ |

From this model, a mathematical equation could be derived, such as: log(k) = c₀ + c₁(pKa) + c₂(qN) + c₃*(HOMO Energy) This equation would allow for the prediction of reactivity for new, unsynthesized derivatives, guiding the design of compounds with desired reaction kinetics.

Computational Predictions of Reaction Pathways

Computational chemistry is instrumental in elucidating reaction mechanisms and predicting the feasibility of synthetic routes. For this compound, a plausible synthesis involves the hydrogenation of a corresponding 3-(2-fluorophenoxy)pyridine precursor.

Modeling Pyridine (B92270) Hydrogenation: The hydrogenation of pyridines to piperidines can be complex, involving multiple intermediates. nih.gov DFT calculations are the primary tool for investigating these pathways. researchgate.net A typical computational study of a catalytic hydrogenation involves:

Mapping the potential energy surface of the reaction.

Locating the structures of all reactants, intermediates, transition states (TS), and products.

Calculating the free energy of activation (ΔG‡) for each elementary step. The step with the highest energy barrier is the rate-determining step. rsc.org

For the hydrogenation of 3-(2-fluorophenoxy)pyridine, the reaction would proceed through partially hydrogenated intermediates such as dihydropyridine (B1217469) and tetrahydropyridine (B1245486). rsc.org Computational analysis can predict the regioselectivity of the initial hydrogen additions and the stereoselectivity of the final product. The presence of the fluorophenoxy substituent could influence the adsorption of the molecule on the catalyst surface, thereby affecting the reaction pathway and rate, a factor that can be explicitly modeled. researchgate.net

Modeling Ether Synthesis: Another key synthetic step is the formation of the ether linkage, for which a Williamson ether synthesis is a classic approach. This would involve reacting a 3-hydroxypiperidine derivative with an activated 2-fluorophenyl compound (e.g., 1,2-difluorobenzene). Computational studies can provide insight into the mechanism of such nucleophilic aromatic substitution (SNAr) or Sₙ2 reactions. researchgate.netrsc.org Calculations can determine the energy barriers for the desired O-alkylation versus potential side reactions, helping to optimize reaction conditions for improved yield and selectivity. researchgate.net

The following table outlines how a reaction pathway can be dissected and analyzed computationally, using the hydrogenation of 3-(2-fluorophenoxy)pyridine as an example.

| Reaction Step | Description | Computational Metrics |

| 1. Reactant Adsorption | 3-(2-fluorophenoxy)pyridine adsorbs onto the catalyst surface. | Adsorption Energy (E_ads) |

| 2. First Hydrogenation | Addition of two hydrogen atoms to form a dihydropyridine intermediate. | Transition State Energy (E_TS1), Activation Energy (ΔG‡₁) |

| 3. Second Hydrogenation | Addition of two more hydrogen atoms to form a tetrahydropyridine intermediate. | Transition State Energy (E_TS2), Activation Energy (ΔG‡₂) |

| 4. Third Hydrogenation | Final hydrogen addition to yield the piperidine ring. | Transition State Energy (E_TS3), Activation Energy (ΔG‡₃) |

| 5. Product Desorption | This compound desorbs from the catalyst surface. | Desorption Energy (E_des) |

By comparing the activation energies, the rate-determining step of the entire catalytic cycle can be identified, providing a target for catalyst or process optimization. rsc.org

Applications of 3 2 Fluorophenoxy Piperidine As a Synthetic Intermediate and Research Probe

Building Block in Complex Organic Synthesis

The piperidine (B6355638) ring is one of the most prevalent nitrogen-containing heterocyclic scaffolds in medicinal chemistry, appearing in over a hundred commercially available drugs. lifechemicals.commdpi.comijnrd.org As such, functionalized piperidines like 3-(2-fluorophenoxy)piperidine serve as high-value building blocks for the construction of more complex molecular architectures. lifechemicals.com The synthesis of these building blocks often involves multi-step sequences. For instance, a related structure, 1-benzyl-5-((2-fluorophenoxy)methyl)-1,2,3,6-tetrahydropyridine, has been synthesized from 2-fluorophenol (B130384) and a protected tetrahydropyridine (B1245486) derivative, demonstrating a viable pathway to such fluorinated phenoxy piperidines. nih.gov

Once synthesized, these intermediates can be elaborated into a wide range of target molecules. The secondary amine of the piperidine ring provides a reactive handle for N-alkylation, N-acylation, or N-arylation, while the fluorinated aromatic ring can participate in or influence other reactions. The strategic inclusion of fluorine is a common tactic in drug design to enhance metabolic stability or modulate receptor binding interactions. mdpi.com The utility of such building blocks is demonstrated in the synthesis of analogues of commercial drugs and specialized phosphine (B1218219) ligands like PipPhos, where fluorinated piperidine derivatives are key starting materials. researchgate.net

Scaffold for Novel Compound Libraries in Chemical Research

In modern drug discovery, the use of a "privileged scaffold"—a molecular framework that is capable of binding to multiple biological targets—is a powerful strategy for developing new therapeutic agents. nih.govresearchgate.net The piperidine nucleus is considered such a scaffold, and this compound is an exemplary candidate for the creation of novel compound libraries. nih.govnih.gov Its structure offers multiple points of diversification; new functionalities can be readily introduced at the piperidine nitrogen, and further modifications can be explored on the aromatic ring.

This approach allows for the systematic synthesis of a large number of related compounds, or a library, where each molecule represents a slight variation of the core scaffold. These libraries can then be screened against various biological targets, such as enzymes or receptors, to identify new lead compounds. For example, libraries based on piperidine scaffolds have been successfully used to develop potent inhibitors of HIV-1 protease and to discover new antileishmanial drug candidates. nih.govnih.gov The defined three-dimensional structure of the piperidine ring allows for precise spatial positioning of substituents, which is crucial for optimizing interactions with biological macromolecules. lifechemicals.com

Precursor for Analytical Derivatization Reagents and Methods

High-performance liquid chromatography (HPLC) is a cornerstone of pharmaceutical analysis. However, many compounds lack a native chromophore or fluorophore, making them difficult to detect with standard UV-Visible or fluorescence detectors. sdiarticle4.compsu.edu Chemical derivatization is a technique used to attach a UV-absorbing or fluorescent tag to an analyte before analysis, thereby enhancing detection sensitivity. sdiarticle4.comacademicjournals.org

This compound is an ideal precursor for creating such derivatized standards or reagents. The secondary amine of the piperidine ring is a nucleophilic site that can be readily reacted with common derivatizing agents like 4-toluenesulfonyl chloride or dansyl chloride. sdiarticle4.comnih.gov This pre-column derivatization reaction creates a new, stable molecule with significantly improved detectability. nih.gov While the inherent fluorophenoxy group provides some UV absorbance, attachment of a potent fluorophore like a dansyl group would enable highly sensitive fluorescence detection, allowing for quantification at very low concentrations. sdiarticle4.com

Mass spectrometry (MS) is a powerful tool for identifying and quantifying compounds, but its sensitivity can be limited by the ionization efficiency of the analyte. tcichemicals.comuu.nl Derivatization can be employed to introduce a "charge tag" into a molecule, which dramatically improves its ionization in techniques like electrospray ionization (ESI)-MS. nih.govnih.gov

The secondary amine of this compound can serve as a handle for such a derivatization. For example, the nitrogen atom can be alkylated with a reagent like methyl iodide to form a quaternary ammonium (B1175870) salt. tcichemicals.com This process, known as quaternization, introduces a permanent positive charge onto the molecule. This "charge reversal" or "charge-tagging" strategy significantly enhances detection sensitivity in positive-ion ESI-MS by ensuring the analyte is readily ionized, allowing for quantification at trace levels. tcichemicals.comnih.gov

Use in Catalyst Development and Ligand Design Studies

Transition metal catalysis is indispensable in modern organic synthesis, and the performance of a metal catalyst is critically dependent on the ligands that surround the metal center. mdpi.comnih.gov The design of novel ligands is therefore a key area of research. Piperidine-containing molecules have been successfully employed as ligands in various catalytic systems. researchgate.netmdpi.com

This compound possesses structural features that make it a promising candidate for ligand design. The piperidine nitrogen atom and the ether oxygen atom are positioned in a way that could allow them to act as a bidentate N,O-ligand, chelating to a single metal center. The electronic properties of this potential ligand would be influenced by the electron-withdrawing fluorine atom on the phenyl ring, which could in turn modulate the reactivity and selectivity of the metal catalyst. Such ligands could be explored in reactions like the rhodium-catalyzed site-selective C-H functionalization of other piperidines, a powerful method for generating complex analogues of bioactive molecules like methylphenidate. nih.gov

Chemical Probe for Fundamental Organic Chemistry Research

A chemical probe is a small molecule used to study biological processes or chemical systems. This compound can serve as a precursor for such probes. For example, the fluorine atom could be substituted with a radioactive isotope, such as fluorine-18 (B77423) (¹⁸F), a common positron emitter. This would transform the molecule into a radiotracer for use in Positron Emission Tomography (PET) imaging, a non-invasive technique to visualize and quantify biochemical processes in vivo.

Furthermore, the conformationally restricted nature of the piperidine ring makes it an excellent system for studying molecular recognition and binding. mdpi.com By synthesizing analogues of this compound and studying their conformational preferences through techniques like NMR spectroscopy, researchers can gain fundamental insights into how molecular shape and electronics govern interactions with biological targets. researchgate.net This knowledge is critical for the rational design of new drugs and other functional molecules. mdpi.com

Compound Information Table

| Compound Name | Structure / Class | Application Context |

| This compound | Fluorinated Piperidine Derivative | Core subject of the article |

| Dansyl chloride | Derivatizing Agent | HPLC derivatization reagent for amines sdiarticle4.com |

| 4-Toluene sulfonyl chloride | Derivatizing Agent | HPLC derivatization reagent for piperidine nih.gov |

| Methyl iodide | Alkylating Agent | Used for quaternization to enhance MS signal tcichemicals.com |

| PipPhos | Phosphine Ligand | Example of a piperidine-containing ligand researchgate.net |

| Methylphenidate | Pharmaceutical | Target molecule for synthesis via C-H functionalization nih.gov |

Emerging Research Frontiers and Future Perspectives

Advancements in Green Chemistry Approaches for its Synthesis